2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine
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Overview
Description
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine is a bicyclic amine compound characterized by its unique oxabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemistry. The oxabicyclo structure imparts unique physicochemical properties that make it a valuable scaffold in drug design and other scientific research.
Mechanism of Action
It’s important to note that the safety information indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care.
In terms of its potential applications, it has been suggested that 2-oxabicyclo[2.1.1]hexanes, a class of compounds to which “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” belongs, can be used as bioisosteres of ortho- and meta-benzenes . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to modify the structure of the drug while retaining its biological activity .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine typically involves cycloaddition reactions. One common method is the photochemical [2 + 2] cycloaddition between alkenes, which constructs the cyclobutane ring . Another approach involves palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates . These methods provide efficient routes to the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, photochemical reactors can be employed for large-scale [2 + 2] cycloadditions, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for designing bioactive molecules with improved solubility and metabolic stability.
Agrochemistry: It is used to develop novel agrochemicals with enhanced bioactivity and reduced environmental impact.
Material Science: The unique structure of the compound makes it suitable for creating advanced materials with specific properties.
Biological Research: It is employed in studying molecular interactions and biological pathways due to its stable and rigid structure.
Comparison with Similar Compounds
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine can be compared with other similar compounds, such as:
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)methanamine: Similar structure but with a different functional group.
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: A related compound with a carbamate group.
The uniqueness of this compound lies in its specific amine functionality, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)9-5-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKQDUYOBNPUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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